1-Propylimidazolidine-2,4,5-trione

Overview

Description

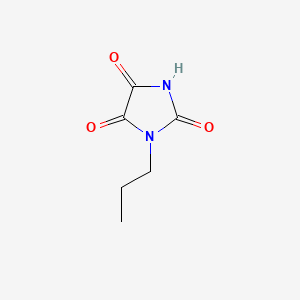

1-Propylimidazolidine-2,4,5-trione is a chemical compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol . It is a derivative of imidazolidine-2,4,5-trione, characterized by the presence of a propyl group at the first position of the imidazolidine ring.

Mechanism of Action

Target of Action

This compound belongs to the class of imidazoles, which are known to interact with a diverse range of targets and are utilized in various applications

Mode of Action

Imidazoles, in general, are known for their versatility and utility in a number of areas . The specific interaction of 1-Propylimidazolidine-2,4,5-trione with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Imidazoles are known to be involved in a wide range of biochemical pathways due to their diverse range of applications

Pharmacokinetics

The molecular weight of this compound is 156.14 , which may influence its bioavailability

Result of Action

As a member of the imidazole class, it is likely to have diverse effects depending on its specific targets and mode of action

Biochemical Analysis

Biochemical Properties

1-Propylimidazolidine-2,4,5-trione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with soluble epoxide hydrolase (sEH), where it acts as an inhibitor . This interaction is crucial for studying the enzyme’s role in various physiological processes and developing potential therapeutic agents. Additionally, this compound has been shown to interact with matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are involved in tissue remodeling and cancer progression .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of soluble epoxide hydrolase by this compound can lead to altered levels of epoxyeicosatrienoic acids (EETs), which are involved in anti-inflammatory and vasodilatory responses . Furthermore, the interaction with matrix metalloproteinases can affect cell migration, invasion, and angiogenesis, which are critical processes in cancer development and metastasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of soluble epoxide hydrolase, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of epoxides . This inhibition results in increased levels of epoxyeicosatrienoic acids, which have various physiological effects. Additionally, this compound interacts with matrix metalloproteinases by binding to their active sites, inhibiting their proteolytic activity and thereby affecting tissue remodeling and cancer progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular processes, such as altered gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and disruption of normal cellular functions . Threshold effects have been noted, where a minimum concentration of this compound is required to achieve significant enzyme inhibition and therapeutic benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which facilitate its excretion from the body . These metabolic processes can affect the compound’s bioavailability, efficacy, and potential toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its activity and function. The transport and distribution of this compound are critical for understanding its pharmacokinetics and optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, as well as its interactions with other biomolecules. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research .

Preparation Methods

The synthesis of 1-Propylimidazolidine-2,4,5-trione typically involves the reaction of imidazolidine-2,4,5-trione with a propylating agent under controlled conditions. One common method includes the use of propyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide or acetonitrile at elevated temperatures to facilitate the substitution reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Propylimidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the propyl group or the imidazolidine ring, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Propylimidazolidine-2,4,5-trione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Comparison with Similar Compounds

1-Propylimidazolidine-2,4,5-trione can be compared with other imidazolidine-2,4,5-trione derivatives, such as:

1-Methylimidazolidine-2,4,5-trione: Similar in structure but with a methyl group instead of a propyl group. It may exhibit different reactivity and biological activity due to the smaller alkyl group.

1-Ethylimidazolidine-2,4,5-trione: Contains an ethyl group, leading to variations in physical and chemical properties compared to the propyl derivative.

1-Butylimidazolidine-2,4,5-trione: Features a butyl group, which may result in increased lipophilicity and altered biological interactions.

Biological Activity

1-Propylimidazolidine-2,4,5-trione (CAS No. 40408-38-6) is a chemical compound belonging to the imidazolidine family. Its molecular formula is C6H8N2O3, with a molecular weight of approximately 156.14 g/mol. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH), which plays a significant role in various physiological processes, including inflammation and vascular function.

This compound primarily acts by inhibiting sEH, an enzyme that hydrolyzes epoxyeicosatrienoic acids (EETs) into less active diols. By inhibiting sEH, this compound can increase the levels of EETs, which are known for their anti-inflammatory and vasodilatory properties. The binding interaction occurs at the active site of sEH, forming a stable complex that prevents the enzyme from catalyzing its substrate .

The compound exhibits various biochemical interactions that influence cellular functions:

- Enzyme Inhibition : It has been shown to inhibit sEH with varying potency across different derivatives. For example, modifications to the imidazolidine structure can lead to differences in inhibitory activity .

- Cellular Effects : The modulation of EET levels can affect cell signaling pathways related to inflammation and cardiovascular health. Increased EET levels may contribute to vasodilation and reduced inflammatory responses.

Research Findings

Recent studies have systematically investigated the biological activity of this compound:

- Inhibition Potency : The inhibition potency of imidazolidine derivatives against sEH ranges from 8.4 μM to 0.4 nM. The presence of specific functional groups significantly influences this potency .

- Water Solubility : Compared to traditional urea-based sEH inhibitors, imidazolidine derivatives demonstrate improved water solubility, which is critical for formulation in therapeutic applications .

- Case Studies : In laboratory settings, dosage variations have shown that lower doses effectively inhibit sEH without causing significant adverse effects on cellular functions.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Inhibition Potency (μM) | Water Solubility |

|---|---|---|

| This compound | 8.4 | Higher than ureas |

| 1-Methylimidazolidine-2,4,5-trione | Varies | Lower than propyl |

| 1-Ethylimidazolidine-2,4,5-trione | Varies | Lower than propyl |

Properties

IUPAC Name |

1-propylimidazolidine-2,4,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-3-8-5(10)4(9)7-6(8)11/h2-3H2,1H3,(H,7,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVHQVPTNDPZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960809 | |

| Record name | 4-Hydroxy-1-propyl-1H-imidazole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40408-38-6 | |

| Record name | 2,4,5-Imidazolidinetrione, 1-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040408386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-1-propyl-1H-imidazole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.